molecular formula C13H16Cl2N2O B2512130 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide CAS No. 1096355-72-4

5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide

Cat. No.: B2512130
CAS No.: 1096355-72-4
M. Wt: 287.18
InChI Key: CSSJFELVEGWOJH-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is a synthetic small molecule designed for research applications. Its structure incorporates a disubstituted pyridine ring, a common pharmacophore in medicinal chemistry known to improve a compound's biochemical potency, metabolic stability, and cellular permeability . The presence of the carboxamide linkage to a 3-methylcyclohexyl group suggests potential for enhanced membrane permeability and interaction with hydrophobic binding pockets in biological targets. Pyridine and dihydropyridine scaffolds are extensively utilized in drug discovery and are found in numerous FDA-approved pharmaceuticals targeting a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders . This specific molecular architecture, featuring halogen substituents and a cycloalkyl group, is consistent with compounds investigated as protein kinase modulators and for other bioactivity studies. Researchers may find this compound valuable for screening in novel therapeutic programs, mechanism of action studies, and as a building block in chemical synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-8-3-2-4-10(5-8)17-13(18)9-6-11(14)12(15)16-7-9/h6-8,10H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSJFELVEGWOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amidation via Acid Chloride Intermediate

Reaction Mechanism and Reagent Selection

The most widely reported method involves converting 5,6-dichloropyridine-3-carboxylic acid to its reactive acid chloride derivative, followed by nucleophilic acyl substitution with 3-methylcyclohexylamine. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are preferred chlorinating agents due to their high efficiency in anhydrous conditions. The general reaction proceeds as:

$$
\text{5,6-Dichloropyridine-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{HCl} + \text{SO}2
$$

Subsequent amidation with 3-methylcyclohexylamine in tetrahydrofuran (THF) or dichloromethane (DCM) yields the target compound. Triethylamine (Et₃N) is often added to scavenge HCl, preventing protonation of the amine nucleophile.

Table 1: Optimization of Acid Chloride Formation
Chlorinating Agent Solvent Temperature (°C) Yield (%) Reference
SOCl₂ DCM 60–70 85–90
POCl₃ Toluene 110 78–82

Challenges and Mitigation Strategies

Steric hindrance from the 3-methylcyclohexyl group necessitates prolonged reaction times (12–24 hours) for complete conversion. Microwave-assisted synthesis at 100°C reduces this duration to 2–3 hours while maintaining yields >80%. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC.

Coupling Reagent-Mediated Synthesis

Carbodiimide-Based Approaches

Alternative routes employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid directly, bypassing acid chloride formation. This method minimizes side reactions associated with chlorinating agents, particularly for acid-sensitive substrates.

$$
\text{5,6-Dichloropyridine-3-carboxylic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{3-Methylcyclohexylamine}} \text{Product}
$$

Table 2: Comparative Analysis of Coupling Agents
Reagent System Solvent Reaction Time (h) Yield (%)
EDC/HOBt DMF 6 75–80
HATU/DIEA DCM 4 82–85

Solvent and Base Optimization

Dimethylformamide (DMF) enhances reagent solubility but requires post-reaction dialysis for byproduct removal. Substituting DMF with dichloromethane (DCM) and using N,N-diisopropylethylamine (DIEA) as a base improves yields to 82–85% while simplifying purification.

Alternative Pathways: Isocyanide-Based Cyclization

Groebke-Blackburn-Bienaymé (GBB) Reaction

A novel approach adapted from imidazopyridine synthesis involves the GBB three-component reaction. Here, 2-aminopyridine derivatives react with 3-methylcyclohexyl isocyanide and aldehydes under acidic conditions to form the carboxamide scaffold. While this method is less common for the target compound, it offers modularity for generating structural analogs.

$$
\text{2-Aminopyridine} + \text{R-CHO} + \text{Isocyanide} \xrightarrow{\text{HClO}_4} \text{Imidazopyridine Carboxamide}
$$

Table 3: GBB Reaction Parameters
Aldehyde Catalyst Yield (%) Purity (%)
Glyoxylic acid HClO₄ 65 90
Formaldehyde TFA 38 85

Limitations and Scope

The GBB route suffers from lower yields (38–65%) compared to classical amidation, primarily due to competing side reactions. However, it remains valuable for synthesizing derivatives with modified pyridine rings.

Industrial-Scale Production Considerations

Catalytic Aminolysis

Large-scale synthesis prioritizes cost efficiency and safety. Catalytic aminolysis using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in toluene at 110°C achieves 90–95% conversion without requiring acid chlorides. This method eliminates hazardous chlorinating agents, aligning with green chemistry principles.

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance heat and mass transfer. A two-stage reactor (acid activation followed by amidation) reduces reaction time to 30 minutes with 88% yield, demonstrating scalability.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H4), 7.98 (s, 1H, CONH), 3.85–3.78 (m, 1H, cyclohexyl-H), 1.85–1.72 (m, 4H, cyclohexyl), 1.25 (s, 3H, CH₃).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water), purity ≥98%.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) is a key reactive site, enabling the following transformations:

Hydrolysis

  • Acidic or Basic Conditions : The sulfonamide bond can undergo hydrolysis to yield sulfonic acid and amine derivatives. For example, under strong acidic conditions (e.g., HCl, H₂SO₄), cleavage produces 4-methoxy-3-methylbenzenesulfonic acid and the corresponding amine fragment.

  • Relevance : Hydrolysis studies are critical for understanding metabolic pathways or degradation products in biological systems.

Nucleophilic Substitution

  • Alkylation/Acylation : The nitrogen in the sulfonamide group can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

  • Example :

    R-X+Ar-SO₂-NH-Ar’Ar-SO₂-NR-Ar’+HX\text{R-X} + \text{Ar-SO₂-NH-Ar'} \rightarrow \text{Ar-SO₂-NR-Ar'} + \text{HX}

    where R = alkyl/aryl groups, X = leaving group.

Oxazepine Ring Modifications

The dibenzo[b,f] oxazepine core participates in reactions typical of heterocyclic systems:

Oxidation

  • Ring Oxidation : The oxazepine ring’s nitrogen and oxygen atoms can undergo oxidation, particularly at the 11-oxo position. Strong oxidizing agents (e.g., KMnO₄) may further oxidize the ketone group or adjacent carbons.

Reduction

  • Ketone Reduction : The 11-oxo group is reducible using agents like NaBH₄ or LiAlH₄, yielding a secondary alcohol derivative. This modification could alter biological activity by increasing hydrophilicity.

Aromatic Ring Reactions

The benzene rings (dibenzo system and benzenesulfonamide) undergo electrophilic substitution:

Electrophilic Aromatic Substitution (EAS)

  • Methoxy Group Activation : The para-methoxy group on the benzenesulfonamide ring directs electrophiles (e.g., NO₂⁺, Br⁺) to the ortho and para positions. For example, nitration would produce nitro derivatives .

  • Methyl Group Halogenation : The meta-methyl group can undergo free-radical bromination or chlorination under UV light.

Demethylation

  • Methoxy Group Removal : Under harsh acidic conditions (e.g., HBr/HOAc), the methoxy group may demethylate to a hydroxyl group, altering solubility and reactivity .

Derivatization for Biological Activity

Reactions targeting structural optimization include:

Metal Complexation

  • The sulfonamide nitrogen and oxazepine oxygen can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential enhanced antimicrobial activity .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling at halogenated positions (if introduced) could appe

Scientific Research Applications

Anticancer Research

5,6-Dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving A549 human lung adenocarcinoma cells, the compound demonstrated significant reductions in cell viability at concentrations around 100 µM.

Table 1: Summary of Anticancer Activity

Cell Line Concentration (µM) Observed Effect
A549 (lung cancer)100Significant reduction in viability

Antimicrobial Activity

The compound has also shown promise in antimicrobial research. It has been tested against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective growth inhibition.

Table 2: Summary of Antimicrobial Activity

Pathogen Concentration (µM) Observed Effect
Klebsiella pneumoniaeVariesEffective growth inhibition
Staphylococcus aureusVariesEffective growth inhibition

Comparative Studies

Research has identified several compounds with structural similarities to 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide. These comparisons help elucidate the unique properties and potential applications of this compound.

Table 3: Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Aspects
5,6-Dichloro-N-(4-methylcyclohexyl)pyridine-3-carboxamideSimilar dichloropyridine structureVariation in cyclohexyl substitution
5-Chloro-N-(3-methylcyclohexyl)pyridine-2-carboxamideChlorine at position 5 onlyPotentially different biological activity
N-(3-Methylcyclohexyl)-4-chloropyridine-2-carboxamideDifferent substitution patternMay exhibit distinct pharmacological properties

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide with similar pyridine-3-carboxamide derivatives, focusing on substituent-driven differences in physicochemical properties and inferred biological relevance.

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural/Functional Insights
5,6-Dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide 3-Methylcyclohexyl C₁₄H₁₇Cl₂N₂O 312.21 High lipophilicity; bulky alicyclic group enhances membrane permeability but may reduce aqueous solubility .
5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide N-Methoxy-N-methyl C₈H₈Cl₂N₂O₂ 235.06 Smaller substituent improves solubility; methoxy group introduces hydrogen-bonding capacity .
5,6-Dichloro-N-(4-chlorophenyl)pyridine-3-carboxamide 4-Chlorophenyl C₁₂H₇Cl₃N₂O 301.56 Planar aromatic group facilitates π-π stacking; additional chlorine increases electronegativity .
5,6-Dichloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 2,4-Difluorophenyl C₁₂H₆Cl₂F₂N₂O 303.09 Fluorine atoms enhance metabolic stability and polarity; ortho/para-fluorine substitution may influence binding orientation .
5,6-Dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide 1-Propylbenzimidazol-2-yl C₁₇H₁₆Cl₂N₄O 349.20 Heterocyclic benzimidazole group introduces basic nitrogen, potentially enhancing solubility and target affinity .

Key Insights from Structural Comparisons

  • Lipophilicity and Solubility : The 3-methylcyclohexyl group in the target compound contributes to high lipophilicity, favoring passive diffusion across biological membranes. In contrast, derivatives with smaller substituents (e.g., N-methoxy-N-methyl) or polar groups (e.g., fluorophenyl) exhibit improved aqueous solubility .
  • Steric Effects : The bulky 3-methylcyclohexyl group may limit binding to sterically constrained active sites, whereas planar aromatic substituents (e.g., 4-chlorophenyl) enable tighter interactions with flat binding pockets .
  • Fluorine substituents also improve metabolic stability by resisting oxidative degradation .

Biological Activity

5,6-Dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H16Cl2N2O
  • Molecular Weight : 287.18494 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a pyridine ring substituted with two chlorine atoms and a carboxamide group, contributing to its biological activity.

Research indicates that compounds similar to 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide may interact with various biological targets, including receptors and enzymes. For instance, studies on related compounds have shown interactions with dopamine receptors and other G-protein-coupled receptors (GPCRs), suggesting a potential role in modulating neurotransmitter systems .

Pharmacological Effects

  • Dopaminergic Activity : Compounds in this class have been studied for their ability to act as agonists or antagonists at dopamine receptors, particularly D2 receptors. This activity is crucial for potential applications in treating neurological disorders .
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on certain enzymes, which could influence metabolic pathways and cellular signaling .

Study on Dopamine Receptor Agonists

A study published in Nature examined the biological activity of various compounds based on their ability to activate dopamine D2 receptors. The findings indicated that modifications to the pyridine structure could enhance selective receptor activation, which is critical for developing drugs with fewer side effects .

CompoundEC50 (nM)Emax (%)Bias for Gi/o
Compound A0.470Yes
Compound B0.666No

This table illustrates the effectiveness of different compounds in activating dopamine receptors and highlights the importance of structural modifications.

Toxicological Profiles

Toxicological assessments are essential for understanding the safety profile of new compounds. Data from toxicology studies suggest that while some derivatives exhibit promising pharmacological effects, they may also present risks such as acute toxicity or irritant properties .

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